molecular formula C16H17N3 B12238982 2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B12238982
M. Wt: 251.33 g/mol
InChI Key: KSQQNTKNGDEQDG-UHFFFAOYSA-N
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Description

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a unique combination of a pyrimidine ring and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-6-methylpyrimidine-4-carbaldehyde with a suitable amine, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like butanol, and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its combination of a pyrimidine ring with an isoindole structure

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C16H17N3/c1-11-8-15(18-16(17-11)12-6-7-12)19-9-13-4-2-3-5-14(13)10-19/h2-5,8,12H,6-7,9-10H2,1H3

InChI Key

KSQQNTKNGDEQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC4=CC=CC=C4C3

Origin of Product

United States

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